4-(4-Bromothiophen-2-yl)azetidin-2-one
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Overview
Description
4-(4-Bromothiophen-2-yl)azetidin-2-one is a chemical compound with the molecular formula C7H6BrNOS and a molecular weight of 232.10 g/mol . This compound features a bromothiophene moiety attached to an azetidinone ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
The synthesis of 4-(4-Bromothiophen-2-yl)azetidin-2-one typically involves the reaction of 4-bromothiophene-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method includes the use of chloroacetyl chloride and triethylamine under controlled conditions . Industrial production methods may involve bulk custom synthesis and procurement to ensure high purity and yield .
Chemical Reactions Analysis
4-(4-Bromothiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.
Scientific Research Applications
4-(4-Bromothiophen-2-yl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: The azetidinone ring is a core structure in many β-lactam antibiotics, making this compound relevant in the study of antibacterial agents.
Industry: It is utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-Bromothiophen-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In the context of β-lactam antibiotics, the azetidinone ring targets transpeptidase enzymes, which are crucial for bacterial cell wall synthesis . This interaction inhibits the enzyme’s activity, leading to the disruption of cell wall formation and ultimately bacterial cell death.
Comparison with Similar Compounds
4-(4-Bromothiophen-2-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound has different substituents on the azetidinone ring, affecting its chemical properties and biological activity.
4-(4-Methoxyphenyl)-3-(naphthalen-1-yl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another derivative with unique substituents that influence its function and applications.
Properties
Molecular Formula |
C7H6BrNOS |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-(4-bromothiophen-2-yl)azetidin-2-one |
InChI |
InChI=1S/C7H6BrNOS/c8-4-1-6(11-3-4)5-2-7(10)9-5/h1,3,5H,2H2,(H,9,10) |
InChI Key |
SPMLJKJGPQEJTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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